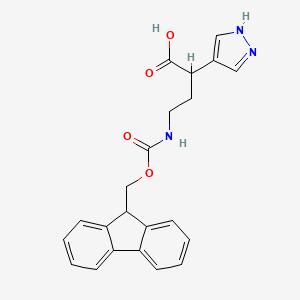

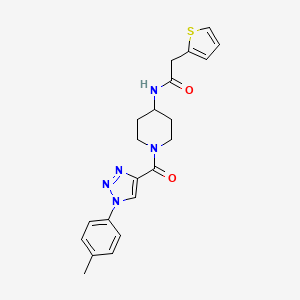

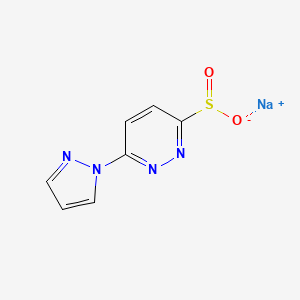

1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone, commonly known as Methylone, is a synthetic cathinone that belongs to the phenethylamine class of drugs. Methylone is a psychoactive drug that has been used as a recreational drug due to its euphoric and stimulant effects. However, Methylone has also been the subject of scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The compound 1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone, while not directly mentioned, is related to various synthesized compounds involving piperidine derivatives that have been characterized for their potential applications in scientific research. For instance, compounds synthesized using click chemistry approaches and characterized using spectroscopic methods like IR, NMR, and MS have shown potential in cytotoxic studies and molecular docking, indicating their relevance in pharmacokinetics and biological applications (Govindhan et al., 2017). Similarly, the synthesis of novel dihydropyrimidinone derivatives containing piperazine or morpholine moiety through one-pot Biginelli synthesis demonstrates the compound's utility in creating molecules with potential medicinal applications (Bhat et al., 2018).

Antibacterial and Antimicrobial Activity

Several studies have focused on the antibacterial and antimicrobial activities of piperidine derivatives. Microwave-assisted synthesis techniques have led to compounds that exhibit significant antibacterial activities, indicating their potential as therapeutic agents (Merugu, Ramesh, & Sreenivasulu, 2010). Such research underscores the importance of synthesizing and evaluating piperidine-containing compounds for potential use in combating microbial resistance.

Catalytic and Synthetic Applications

Piperidine derivatives, including those similar in structure to 1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone, have been utilized in catalytic processes and synthetic applications, demonstrating their versatility in organic synthesis. For example, the hydroaminomethylation of olefins using piperidine has shown high activities and selectivities, indicating the role of these compounds in industrial chemistry and material science (Hamers et al., 2009).

Neuroprotective and Antioxidant Properties

Research into indole derivatives incorporating piperidine moieties has revealed their neuroprotective and antioxidant properties, suggesting potential applications in the treatment of neurodegenerative diseases. Such compounds have shown affinity for NMDA receptors and exhibited significant antioxidant activity, highlighting their therapeutic potential in neuroprotection (Buemi et al., 2013).

Propiedades

IUPAC Name |

1-[3-(methylaminomethyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8(12)11-5-3-4-9(7-11)6-10-2/h9-10H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJBVUPDMVAYCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)CNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Tri(propan-2-yl)silyloxymethyl]pyridine-4-carbaldehyde](/img/structure/B2980441.png)

![5-methoxy-1-methyl-3-(pyridin-3-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980443.png)

![5-(3-fluorobenzyl)-2-(furan-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2980445.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2980447.png)

![4-[benzyl(methyl)amino]-N-(3-fluoro-4-methylphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2980448.png)

![ethyl 2-(2-((4-(2,3-dimethylphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2980450.png)